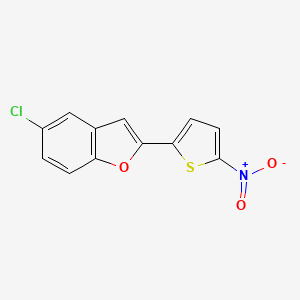
5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran is a heterocyclic compound that contains a benzofuran ring substituted with a chloro group and a nitrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran can undergo various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of the electron-rich thiophene ring, the compound can undergo electrophilic substitution reactions.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Major Products
Electrophilic Substitution: Substituted derivatives of the original compound.
Nucleophilic Substitution: Compounds with the chloro group replaced by various nucleophiles.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties
Materials Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It is used in the study of biological pathways and molecular interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(5-nitrothiophen-2-yl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of a benzofuran ring.
2-(5-Nitrothiophen-2-yl)-1-benzofuran: Lacks the chloro substituent.
Uniqueness
5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran is unique due to the presence of both a chloro group and a nitrothiophene moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
89266-54-6 |
|---|---|
Molecular Formula |
C12H6ClNO3S |
Molecular Weight |
279.70 g/mol |
IUPAC Name |
5-chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran |
InChI |
InChI=1S/C12H6ClNO3S/c13-8-1-2-9-7(5-8)6-10(17-9)11-3-4-12(18-11)14(15)16/h1-6H |
InChI Key |
FORJVKRCFFIXBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



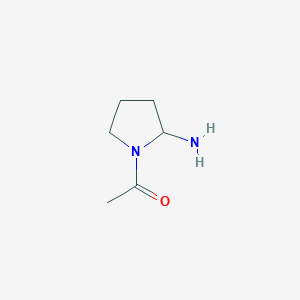
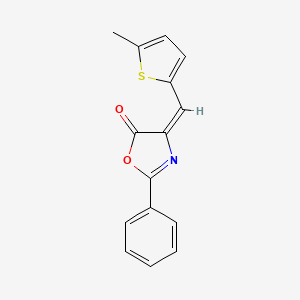
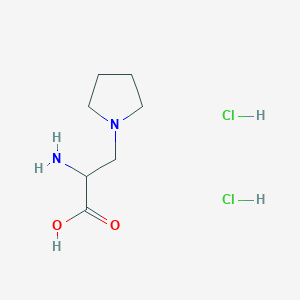
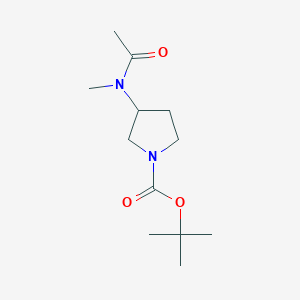

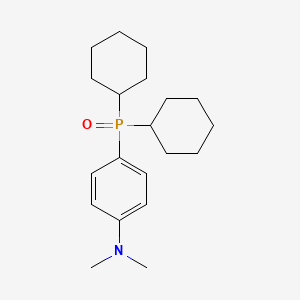
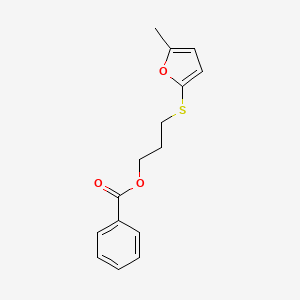
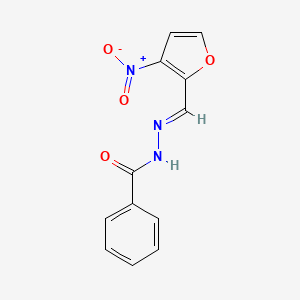
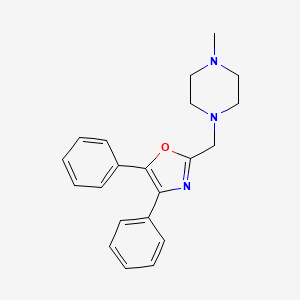
![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)
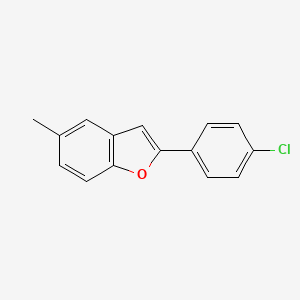
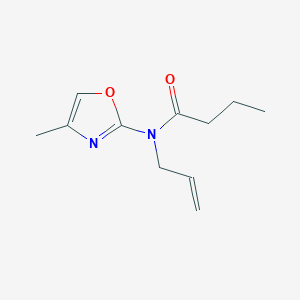
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)
